molecular formula C17H12Br2N2OS2 B10902475 (5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10902475
M. Wt: 484.2 g/mol
InChI Key: JVYJFTNHKJYPQS-OVCLIPMQSA-N
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Description

3-[(3-BROMOANILINO)METHYL]-5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure. This compound is characterized by the presence of bromine atoms on both the aniline and phenyl rings, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMOANILINO)METHYL]-5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromoaniline with a thiazolone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis process. This includes maintaining precise temperature control, using high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-BROMOANILINO)METHYL]-5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can be replaced or modified through oxidative processes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(3-BROMOANILINO)METHYL]-5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-BROMOANILINO)METHYL]-5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The bromine atoms and thiazolone core play crucial roles in its binding affinity and reactivity with biological molecules. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: A simpler compound with a single bromine atom on the aniline ring.

    3-Bromo-N-methylaniline: Features a methyl group in addition to the bromine atom.

    Methyl 3-[(3-Bromoanilino)carbonyl]-5-nitrobenzoate: Contains additional functional groups that modify its reactivity.

Uniqueness

3-[(3-BROMOANILINO)METHYL]-5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its complex structure, which includes multiple bromine atoms and a thiazolone core. This complexity enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12Br2N2OS2

Molecular Weight

484.2 g/mol

IUPAC Name

(5E)-3-[(3-bromoanilino)methyl]-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Br2N2OS2/c18-12-4-1-3-11(7-12)8-15-16(22)21(17(23)24-15)10-20-14-6-2-5-13(19)9-14/h1-9,20H,10H2/b15-8+

InChI Key

JVYJFTNHKJYPQS-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br

Origin of Product

United States

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